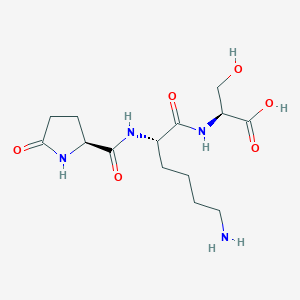
Pyroglutamyllysylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyroglutamyllysylserine is a tripeptide composed of pyroglutamic acid, lysine, and serine. This compound is known for its potential applications in various fields, including biochemistry, medicine, and industrial processes. Its unique structure allows it to participate in a range of biochemical reactions, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamyllysylserine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. Pyroglutamic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This activated pyroglutamic acid is then reacted with lysine, which has its amino group protected by a suitable protecting group like Boc (tert-butyloxycarbonyl). The resulting dipeptide is then coupled with serine, which also has its hydroxyl group protected, using similar coupling reagents .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, facilitating easy purification and handling .
Chemical Reactions Analysis
Types of Reactions: Pyroglutamyllysylserine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a serine oxide derivative.
Reduction: The pyroglutamic acid moiety can be reduced to form a more reactive intermediate.
Substitution: The lysine residue can participate in nucleophilic substitution reactions, particularly at its amino group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA)
Major Products:
Oxidation: Serine oxide derivatives.
Reduction: Reduced pyroglutamic acid intermediates.
Substitution: Lysine derivatives with substituted amino groups
Scientific Research Applications
Pyroglutamyllysylserine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel biomaterials and as a building block for synthetic peptides .
Mechanism of Action
The mechanism of action of pyroglutamyllysylserine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyroglutamic acid moiety can form stable complexes with metal ions, enhancing its binding affinity to target proteins. The lysine residue can participate in hydrogen bonding and electrostatic interactions, while the serine residue can act as a nucleophile in enzymatic reactions. These interactions facilitate the compound’s biological activity and its role in various biochemical pathways .
Comparison with Similar Compounds
Pyroglutamyllysylalanine: Similar structure but with alanine instead of serine.
Pyroglutamyllysylthreonine: Contains threonine instead of serine.
Pyroglutamyllysylglycine: Glycine replaces serine in the structure .
Uniqueness: Pyroglutamyllysylserine is unique due to the presence of serine, which provides additional functional groups for chemical reactions and interactions. This makes it more versatile in biochemical applications compared to its analogs .
Properties
CAS No. |
52434-69-2 |
|---|---|
Molecular Formula |
C14H24N4O6 |
Molecular Weight |
344.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C14H24N4O6/c15-6-2-1-3-8(12(21)18-10(7-19)14(23)24)17-13(22)9-4-5-11(20)16-9/h8-10,19H,1-7,15H2,(H,16,20)(H,17,22)(H,18,21)(H,23,24)/t8-,9-,10-/m0/s1 |
InChI Key |
RCPIEMQVRDMETC-GUBZILKMSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















